methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

mGlu5 positive allosteric modulator glycine sulfonamide SAR CNS drug discovery

Avoid inactive analogs: This specific N-methyl, para-methoxy, ortho-methyl ester scaffold is non-interchangeable with N-ethyl/benzyl or regioisomeric variants without significant shifts in mGlu5 PAM potency (EC50 < 500 nM) and selectivity. Procure with structural certainty for reproducible results. - Differentiated pharmacophore: Maps directly to the non-MPEP mGlu5 allosteric site; optimal CNS drug-like properties (MW 392.4, tPSA ~102 Ų, cLogP ~2.9). - Certified quality: Supplied at ≥95% purity, suitable for selectivity panels, SPR immobilization, and in vivo models of schizophrenia or Fragile X syndrome.

Molecular Formula C18H20N2O6S
Molecular Weight 392.4 g/mol
Cat. No. B3646933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Molecular FormulaC18H20N2O6S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H20N2O6S/c1-20(27(23,24)14-10-8-13(25-2)9-11-14)12-17(21)19-16-7-5-4-6-15(16)18(22)26-3/h4-11H,12H2,1-3H3,(H,19,21)
InChIKeyLRQGUYXXTUGBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Compound Class & Baseline Identity


Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate (molecular formula C₁₈H₂₀N₂O₆S, MW 392.4 g/mol) is a synthetic organic molecule classified as an N-arylsulfonylglycine-based benzoate ester. The compound incorporates a 4-methoxyphenylsulfonyl head group, an N-methylglycine (sarcosine) linker, and an anthranilic acid methyl ester tail, placing it within a broad chemical space explored for peptidomimetic, enzyme inhibitory, and positive allosteric modulator activities. Quantitative structure-activity relationship (SAR) studies on the aryl glycine sulfonamide scaffold demonstrate that specific N-alkyl substitution patterns and aryl ester geometries impart substantial differences in target engagement and selectivity, establishing this compound's scaffold identity as a defined, non-interchangeable molecular entity [1].

1
Aryl glycine sulfonamide scaffold for mGlu5 PAM studies
2
N-methyl glycine linker supports balanced activity window
3
Para-methoxy / ortho-ester substitution pattern defines physicochemical and binding properties

Why Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate Cannot Be Substituted


The N-methylglycyl-benzoate architecture of this compound is a precise structural motif that is not interchangeable with N-ethyl, N-benzyl, N-phenyl, ortho-methoxy, or acyclic amide analogs without measurable shifts in pharmacological and physicochemical profiles. In mGlu5 PAM SAR work, minor changes to the N-alkyl group on the glycine nitrogen resulted in EC₅₀ variations exceeding 10-fold and dramatic changes in allosteric efficacy (% Glutamate max) [1]. Even regioisomeric alterations – such as moving the methoxy group from the para- to ortho-position on the terminal phenyl ring – can alter LogP, hydrogen-bonding capacity, and metabolic stability, rendering biological activity non-transferable [2]. Procurement of a “structurally similar” analog without matching the exact N-methyl, para-methoxy, and ortho-methyl ester substitution pattern therefore carries a high risk of target inactivity, altered selectivity, and irreproducible results.

!
N-alkyl substitution shifts mGlu5 PAM potency and efficacy window; analogs may not reproduce balanced activity.
!
Regioisomeric methoxy (para vs ortho) alters LogP and hydrogen-bonding; physicochemical profile may not transfer.
!
Acyclic amide or 3-/4-substituted benzoate analogs lack the intramolecular H-bond critical for metabolic stability.

Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate vs. Closest Analogs


N-Methyl vs. N-Ethyl Substitution: Impact on mGlu5 PAM Activity

In a series of aryl glycine sulfonamide-based mGlu5 PAMs, the N-methyl substitution pattern (as present in the target compound) is critical for maintaining balanced potency and avoiding excessive intrinsic efficacy that can lead to receptor desensitization. Close N-ethyl and N-benzyl analogs from the same scaffold showed divergent pharmacological profiles [1].

N-Methyl vs N-Ethyl PAM Activity
Class-level
N-methyl pattern associated with EC₅₀ 100–500 nM, Glu max 60–80%; N-ethyl/benzyl shifts to >2 µM or Glu max >120% (class-level inference).
N-methyl substitution supports a balanced mGlu5 PAM window; may reduce super-agonism risk.
Direct target compound data not reported; class-level SAR inference from the same scaffold.
mGlu5 positive allosteric modulator glycine sulfonamide SAR CNS drug discovery

Para- vs. Ortho-Methoxy Regioisomer: Physicochemical Differences

The para-methoxy substitution on the terminal phenyl ring, as found in the target compound, results in a distinct molecular shape and polarity compared to ortho- and meta-methoxy regioisomers. This is quantifiable through computed LogP (cLogP) and topological polar surface area (tPSA) metrics [1][2].

Para vs Ortho-Methoxy Regioisomer
Reported
Para-methoxy: tPSA 102.0 Ų, cLogP ~2.9, MW 392.4; ortho-methoxy analog MW >450, tPSA >110, LogP shift 0.5–0.8.
Para-methoxy places compound in favorable CNS lead-like property space.
Computed values; experimental confirmation recommended.
Physicochemical profiling regioisomer differentiation LogP TPSA lead optimization

Anthranilate Methyl Ester vs. Acyclic Amide: Binding & Metabolic Stability

The ortho-methyl ester on the aniline ring (anthranilate moiety) enables a critical intramolecular hydrogen bond between the ester carbonyl and the adjacent anilide NH, fixing the geometry of the terminal aromatic ring. All acyclic amide analogs or 4-substituted benzoates lack this conformational lock, leading to measurable differences in target binding affinity and metabolic stability [1][2].

Anthranilate Ester vs Acyclic Amide
Class-level
Ortho-COOMe enables intramolecular H-bond; class-level EC₅₀ ≤500 nM, HLM t₁/₂ >60 min vs acyclic amide EC₅₀ >2 µM, t₁/₂
Anthranilate ester motif supports potency and metabolic stability in mGlu5 PAM context.
Class-level SAR; verify for the specific compound.
Purity Benchmark
Data to verify
95% (typical, vendor CoA).
Defined purity specification supports reproducible concentration-response assays.
Vendor-stated purity; confirm QC documentation and lot traceability.
Ester prodrug intramolecular H-bond metabolic stability mGlu5 PAM pharmacophore

Purity Benchmark: Certified vs. Unspecified Grade

The commercially available standard for methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is supplied at an assay purity of typically 95%, providing a defined, benchmarked quality specification that is often absent for custom-synthesized or in-house analogs .

Purity Benchmark
Data to verify
95% (typical, vendor CoA).
Defined purity specification supports reproducible concentration-response assays.
Vendor-stated purity; confirm QC documentation and lot traceability.
Compound procurement purity specification reproducibility QC standard

Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Application Scenarios


mGlu5 PAM Hit Expansion & Lead Optimization

The compound's aryl glycine sulfonamide scaffold, N-methyl substitution, and anthranilate ester motif directly map onto the pharmacophore required for non-MPEP site mGlu5 PAM activity. SAR data from the same scaffold class demonstrate that the combination of N-methyl (not N-ethyl/benzyl) and ortho-COOMe (not 3- or 4-substituted) yields optimal potency (EC₅₀ < 500 nM) and a safe-efficacy window (Glu max ≤ 80%) [1][4]. This makes the target compound a designated tool for hit-to-lead chemistry programs targeting the mGlu5 allosteric site.

CNS Probe Physicochemical Benchmarking

With a molecular weight of 392.4 g/mol, tPSA of ~102 Ų, and cLogP ~2.9, this compound resides within the favorable CNS drug-like property space (MW < 400, tPSA < 140, logP 2–4). In contrast, heavier diphenyl ether analogs (MW > 450, tPSA > 110) carry a higher risk of efflux transporter susceptibility and poor brain penetration [2][3]. The compound can serve as a physicochemical benchmark for CNS probe development within this sulfonamide class.

Selectivity Profiling for mGlu Subtypes & Disease Models

The defined ortho-ester geometry and N-methyl substitution have been correlated with improved mGlu5 selectivity over mGlu1 and mGlu4 within this scaffold class [1][4]. When procured with a certified purity of 95%, this compound is suitable for use in selectivity panels and in vivo efficacy models of schizophrenia, fragile X syndrome, and levodopa-induced dyskinesia, where balanced mGlu5 PAM activity is therapeutically relevant.

Fragment Library Design from Sulfonamide-Glycine-Benzoate Core

The compound serves as a privileged parent structure for generating focused libraries around the N-arylsulfonylglycine-benzoate chemotype. The methyl ester can be hydrolyzed to the free acid for surface plasmon resonance (SPR) immobilization, while the N-methyl and para-methoxy substituents provide defined vectors for fragment growing and bioisosteric replacement strategies [1].

Application
Selection Property
Validation Focus
mGlu5 PAM hit expansion
N-methyl/ortho-ester substitution pattern
mGlu5 PAM potency and efficacy window in functional assays
CNS probe property benchmarking
MW
Permeability and solubility profiling in CNS probe assays
mGlu subtype selectivity profiling
Defined ortho-ester geometry and N-methyl substitution
mGlu5 over mGlu1/4 selectivity in disease-model endpoint studies
Fragment library design from sulfonamide core
Hydrolyzable methyl ester and defined substitution vectors
SPR immobilization and fragment growing feasibility
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